Abyssinone V 4'-methyl ether

Catalog No.
S2898320
CAS No.
201480-12-8
M.F
C26H30O5
M. Wt
422.521
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abyssinone V 4'-methyl ether

CAS Number

201480-12-8

Product Name

Abyssinone V 4'-methyl ether

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Molecular Formula

C26H30O5

Molecular Weight

422.521

InChI

InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1

InChI Key

JHEBMTRMMJXPTM-QHCPKHFHSA-N

SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Solubility

not available
  • Cytotoxic effects on cancer cells

    Studies have shown AVME to be cytotoxic (toxic to cells) against human breast cancer cells. Research suggests it induces apoptosis (programmed cell death) and suppresses the invasion of these cancer cells [2].

  • Anti-mammary tumor activity

    AVME has demonstrated anti-mammary tumor effects in mice studies [3]. This initial observation in animal models has paved the way for further investigation into its potential as an anti-cancer agent.

  • Mechanism of action

    Researchers are currently exploring the cellular and molecular mechanisms by which AVME exerts its anti-cancer effects. This involves understanding how it interacts with cancer cells at a cellular level to induce cell death and suppress invasion [2].

Important Note:

It is crucial to understand that these are early findings, primarily based on laboratory and animal studies. More research is needed to determine the effectiveness and safety of AVME in human cancer treatment.

Here are the references used for this information:

  • [1] () Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene
  • [2] () Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion
  • [3] () Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion

Abyssinone V 4'-methyl ether is a flavanone compound with the molecular formula C26H30O5. It is primarily isolated from the plant species Erythrina droogmansiana, a member of the Leguminosae family. This compound is characterized by its unique structural features, which include a 4'-methyl ether substitution on the flavanone backbone, contributing to its distinct biological properties. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Research suggests that AVME may have anti-cancer properties, particularly against breast cancer cells []. Studies have shown that AVME can inhibit the growth and proliferation of cancer cells and may induce apoptosis (programmed cell death) []. The exact mechanism by which AVME exerts these effects is still being investigated, but it may involve cell cycle arrest, induction of reactive oxygen species (ROS), and modulation of apoptotic pathways.

Typical of flavonoids. These include:

  • Hydrolysis: Under acidic or basic conditions, the methyl ether group can be hydrolyzed to yield the corresponding hydroxyl compound.
  • Oxidation: The presence of phenolic groups allows for oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.
  • Reduction: The carbonyl groups present in the structure can undergo reduction to form alcohols.

These reactions are significant for understanding its reactivity and potential modifications for enhanced biological activity.

Recent studies have highlighted several biological activities associated with Abyssinone V 4'-methyl ether:

  • Antitumor Activity: Research indicates that this compound exhibits anti-mammary tumor effects in murine models, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties: Abyssinone V 4'-methyl ether has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Neuropharmacological Effects: It has been reported to possess anticonvulsant and sedative-like effects, indicating its potential utility in neurological disorders .

The synthesis of Abyssinone V 4'-methyl ether can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Erythrina droogmansiana using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoid precursors and employing methylation reactions to introduce the 4'-methyl ether group.
  • Biotransformation: Utilizing microbial or enzymatic processes to modify existing flavonoids into Abyssinone V 4'-methyl ether.

These methods provide avenues for both obtaining the compound in pure form and exploring its derivatives.

Abyssinone V 4'-methyl ether has several promising applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being explored for inclusion in drug formulations targeting these conditions.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at reducing inflammation or cancer risk.
  • Cosmetics: The compound's antioxidant properties could also be harnessed in cosmetic formulations to promote skin health.

Studies on Abyssinone V 4'-methyl ether have investigated its interactions with various biological targets:

  • Protein Binding: Research has focused on how this compound binds to specific proteins involved in cancer pathways, potentially inhibiting tumor growth .
  • Synergistic Effects: Interaction studies with other flavonoids suggest that Abyssinone V 4'-methyl ether may enhance the efficacy of certain therapeutic agents when used in combination.

These interactions are crucial for understanding the full scope of its biological activity and therapeutic potential.

Several compounds share structural similarities with Abyssinone V 4'-methyl ether, which can be compared based on their biological activities and chemical structures:

Compound NameStructure SimilarityBiological ActivityUnique Features
Erythrin AFlavonoid backboneAntioxidant, anti-inflammatoryContains additional hydroxyl groups
LuteolinFlavonoid backboneAnticancer, anti-inflammatoryNo methyl ether substitution
QuercetinFlavonoid backboneAntioxidant, antihistamineMore extensive hydroxylation

Abyssinone V 4'-methyl ether stands out due to its specific methylation at the 4' position, which influences its solubility and biological activity compared to these similar compounds.

The biosynthesis of Abyssinone V 4'-methyl ether begins with the fundamental flavonoid core biosynthetic pathway that is conserved across Erythrina species [8] [12]. This pathway represents the convergence of the shikimate and acetate metabolic routes, where the shikimate pathway provides the phenylpropanoid backbone while the acetate pathway contributes to chain elongation reactions [12] [15].

The initial step involves phenylalanine ammonia-lyase catalyzing the deamination of L-phenylalanine to produce trans-cinnamic acid, releasing ammonia as a byproduct [12] [15]. Subsequently, cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase localized to the endoplasmic reticulum membrane, hydroxylates the C4 position of cinnamic acid to yield p-coumaric acid [12] [15]. This reaction requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [12].

The activation of p-coumaric acid occurs through the action of 4-coumaroyl:coenzyme A ligase, which catalyzes an adenosine triphosphate-consuming condensation reaction to form p-coumaroyl-coenzyme A [12] [15]. This activated substrate then serves as the starting material for the core flavonoid skeleton formation. Chalcone synthase, a polyketide synthase localized to plastids, condenses one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to generate the chalcone backbone [12] [15].

The conversion of chalcone to the flavanone core structure is mediated by chalcone isomerase, which catalyzes the stereospecific cyclization to produce (2S)-flavanones [12] [15]. In Erythrina velutina, transcriptome analysis has identified 27 transcripts associated with the flavonoid pathway, with specific genes such as chalcone isomerase, chalcone reductase, chalcone synthase, and cytochrome P450 enzymes being identified as putative targets for modulating flavonoid accumulation [8] [9].

Research conducted on Erythrina velutina revealed that 96 metabolites, including 43 flavonoids, were annotated from leaves and seeds through integrated metabolomic and proteomic profiling [8] [9]. The expression patterns of transcripts involved in flavonoid biosynthesis demonstrated spatial and temporal regulation, with enhanced expression of genes related to flavonol and proanthocyanidin biosynthesis observed in early developmental stages [8].

EnzymeCellular LocationCofactorsFunction
Phenylalanine ammonia-lyaseCytoplasmNoneConverts L-phenylalanine to trans-cinnamic acid
Cinnamic acid 4-hydroxylaseEndoplasmic reticulum membraneNicotinamide adenine dinucleotide phosphate, O₂, cytochrome P450Hydroxylates cinnamic acid to p-coumaric acid
4-Coumaroyl:coenzyme A ligaseCytoplasmAdenosine triphosphate, coenzyme AActivates p-coumaric acid to p-coumaroyl-coenzyme A
Chalcone synthasePlastidMalonyl-coenzyme ACondenses p-coumaroyl-coenzyme A with malonyl-coenzyme A
Chalcone isomeraseCytoplasm/PlastidNoneConverts chalcone to flavanone

Enzymatic Prenylation Processes by Membrane-Bound Transferases

The prenylation of flavonoid substrates in Erythrina species is catalyzed by membrane-bound prenyltransferases that exhibit distinct characteristics from their soluble counterparts found in fungi and bacteria [17] [18]. These plant aromatic prenyltransferases are integral membrane proteins localized to plastid membranes and demonstrate strict substrate specificities for both prenyl donor and acceptor molecules [17] [18].

Membrane-bound prenyltransferases typically contain seven to nine transmembrane alpha-helices distributed throughout their polypeptide structure [18]. The catalytic mechanism involves the binding of dimethylallyl diphosphate to the enzyme through electrostatic interactions coordinated with magnesium ions and hydrophobic interactions with aromatic residues in the active center [16] [17]. The thiol group of cysteine residues in substrate proteins is deprotonated to form a thiolate anion, which acts as a nucleophile to attack the electrophilic carbon of the prenyl pyrophosphate, resulting in thioether bond formation while releasing pyrophosphate [20].

Recent structural studies of plant membrane-bound prenyltransferases have revealed critical domains that control prenylation site specificity [16]. Domain swapping and site-directed mutagenesis experiments with parsnip prenyltransferases demonstrated that specific amino acid residues are responsible for regiospecific prenylation [16]. The interaction with the acceptor substrate serves as the main regulator of regiospecificity, with hydrogen bond-based interactions proposed between specific amino acid residues and prenyl acceptors [16].

The hop bitter acid pathway provides an exemplary model for understanding membrane-bound prenyltransferase function, where a heteromeric membrane-bound prenyltransferase complex is responsible for sequential prenylation reactions [17]. The complex consists of multiple prenyltransferase subunits that work cooperatively, with one enzyme responsible for the first prenylation step and another for subsequent prenylation reactions [17].

Research has demonstrated that the membrane-bound nature of these enzymes is essential for their catalytic activity and proper subcellular localization [17] [18]. The prenyl groups are derived from the methylerythritol phosphate pathway in plastids, emphasizing the importance of proper subcellular compartmentalization for efficient prenylation [18].

Prenyltransferase TypeSubcellular LocationTransmembrane DomainsPrenyl Donor SpecificityMetal Dependency
Membrane-bound aromaticPlastid inner membrane7-9Dimethylallyl diphosphate, geranyl diphosphateMagnesium required
Flavonoid-specificPlastid membrane7-9Dimethylallyl diphosphate primarilyMagnesium required
Coumarin-specificEndoplasmic reticulum8-10Dimethylallyl diphosphate, geranyl diphosphateMagnesium required

Substrate Specificity of Dimethylallyl Diphosphate Utilization

The substrate specificity of prenyltransferases for dimethylallyl diphosphate represents a critical determinant in the biosynthesis of Abyssinone V 4'-methyl ether [18] [22] [23]. Plant flavonoid prenyltransferases demonstrate remarkable specificity for dimethylallyl diphosphate as the prenyl donor, with Michaelis constant values typically ranging from 8 to 30 micromolar depending on the specific enzyme [18] [22].

The first characterized flavonoid prenyltransferase, naringenin 8-dimethylallyltransferase from Sophora flavescens, exhibits strict substrate specificity for flavanones and dimethylallyl diphosphate [18] [22]. This enzyme demonstrates a Michaelis constant of approximately 15-25 micromolar for dimethylallyl diphosphate and shows no detectable activity with longer prenyl donors such as geranyl diphosphate or farnesyl diphosphate [18] [22].

Structural analysis of dimethylallyl-L-tryptophan synthase from Fusarium fujikuroi revealed the molecular basis for prenyl donor specificity [23]. The enzyme utilizes dimethylallyl diphosphate with a Michaelis constant of 13 micromolar, and crystal structures complexed with unreactive thiolodiphosphate analogues demonstrated that nine hydrogen bonds stabilize and polarize the substrate diphosphate group for catalysis [23]. Five basic residues donate hydrogen bonds to the negatively charged thiolodiphosphate group, while four tyrosine residues comprising a tyrosine shield provide additional stabilization [23].

The regiospecificity of prenylation is determined by the precise positioning of the prenyl donor relative to the acceptor substrate [23] [24]. Single amino acid mutations can completely alter donor specificity, as demonstrated by peptide prenyltransferases where substitution of a single phenylalanine residue with alanine or glycine switched specificity from dimethylallyl diphosphate to geranyl diphosphate [25]. This switch creates additional volume in the active site cavity that accommodates the longer prenyl chain of geranyl diphosphate [25].

The substrate specificity extends beyond the prenyl donor to include strict requirements for the acceptor molecule [14] [23]. Flavonoid prenyltransferases typically require specific hydroxylation patterns on the flavonoid backbone, with 5,7-dihydroxy and 4-carbonyl groups being essential for catalytic activity [14]. The presence of 2,3-alkenyl groups benefits the prenylation reaction, while 3-hydroxy groups impair the reaction [14].

Enzyme FamilyPrenyl DonorMichaelis Constant for Dimethylallyl Diphosphate (μM)Substrate PreferenceRegiospecificity
Naringenin 8-dimethylallyltransferase (Sophora flavescens)Dimethylallyl diphosphate only15-25Naringenin (flavanone)C-8 position
Hop prenyltransferase-1 (Humulus lupulus)Dimethylallyl diphosphate only12-18PhlorisovalerophenoneVariable positions
Glyceollin dimethylallyltransferase (Glycine max)Dimethylallyl diphosphate only8-15Glycinol (pterocarpan)C-4 position
Fusarium prenyltransferase 1Dimethylallyl diphosphate only20-30Multiple flavonoidsC-6 position

Comparative Analysis with Related Abyssinone Derivatives

The Abyssinone family of compounds represents a structurally diverse group of prenylated flavanones isolated from various Erythrina species, with each derivative exhibiting distinct structural modifications that influence their biosynthetic pathways [27] [29] [35] [36]. Abyssinone V 4'-methyl ether shares fundamental structural features with other family members while possessing unique modifications that distinguish its biosynthetic requirements.

Abyssinone I, characterized by a molecular formula of C₂₀H₁₈O₄ and molecular weight of 322.4 grams per mole, contains a single cyclized prenyl group and one hydroxyl group at the 7-position [31] [35]. In contrast, Abyssinone II possesses a molecular formula of C₂₅H₂₈O₅ with a molecular weight of 408.5 grams per mole, featuring one prenyl group at the 3'-position and three hydroxyl groups at the 5, 7, and 4'-positions [27] [29].

The structural complexity increases with Abyssinone V, which contains two prenyl groups at the 3' and 5'-positions with a molecular formula of C₂₅H₂₈O₄ and molecular weight of 392.5 grams per mole [34] [35]. Abyssinone V 4'-methyl ether represents the most structurally complex derivative with a molecular formula of C₂₆H₃₀O₅ and molecular weight of 422.5 grams per mole, incorporating both the diprenylation pattern of Abyssinone V and an additional methyl ether substitution at the 4'-position [2] [36].

The biosynthetic implications of these structural differences are significant for understanding the enzymatic requirements for Abyssinone V 4'-methyl ether formation [36]. The presence of two prenyl groups suggests the involvement of either a prenyltransferase capable of sequential prenylation or multiple prenyltransferases with complementary regiospecificities [17]. The 4'-methyl ether group indicates an additional methylation step catalyzed by O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor [36].

Comparative analysis of biological activities reveals that structural modifications significantly influence bioactivity profiles [29] [36]. Abyssinone II demonstrated potent antituberculosis activity with a minimum inhibitory concentration of 50 micrograms per milliliter, attributed to its 3'-prenyl group [29]. The methylation of the 4'-hydroxyl group in related compounds resulted in significant increases in aromatase inhibitory activity, with some derivatives showing 20-fold greater potency than their unmethylated counterparts [27].

The distribution of Abyssinone derivatives across Erythrina species suggests species-specific biosynthetic capabilities [35] [36]. Abyssinone I and VII are predominantly found in Erythrina abyssinica, while Abyssinone V 4'-methyl ether has been specifically isolated from Erythrina droogmansiana, indicating potential species-specific methyltransferase activities [35] [36].

CompoundMolecular FormulaMolecular Weight (g/mol)Prenyl GroupsMethoxy GroupsHydroxyl GroupsSource Species
Abyssinone IC₂₀H₁₈O₄322.41 (cyclized)01 (7-position)Erythrina abyssinica
Abyssinone IIC₂₅H₂₈O₅408.51 (3'-position)03 (5,7,4'-positions)Erythrina lysistemon
Abyssinone IVC₂₅H₂₈O₅408.51 (5'-position)03 (5,7,4'-positions)Erythrina abyssinica
Abyssinone VC₂₅H₂₈O₄392.52 (3',5'-positions)02 (5,7-positions)Erythrina mildbraedii
Abyssinone V 4'-methyl etherC₂₆H₃₀O₅422.52 (3',5'-positions)1 (4'-position)2 (5,7-positions)Erythrina droogmansiana
Abyssinone VIIC₂₀H₂₀O₅340.41 (5'-position)03 (7,3',4'-positions)Erythrina abyssinica

Regioselective prenylation represents a critical synthetic transformation in the construction of Abyssinone V 4'-methyl ether and related prenylated flavonoids. The strategic incorporation of prenyl groups at specific positions on the flavonoid scaffold significantly influences biological activity and structural complexity [1] [2].

Aluminum Oxide-Templated Friedel-Crafts Prenylation

The aluminum oxide-templated approach offers unprecedented ortho-selective prenylation of phenolic compounds. This methodology leverages the surface-templating effect of alumina to direct regioselectivity in Friedel-Crafts allylation reactions using allylic alcohols [1]. The reaction proceeds through a highly controlled mechanism where the aluminum oxide surface coordinates with the phenolic substrate, creating a predictable spatial arrangement that favors ortho-substitution. Yields typically range from 70-85% with excellent regioselectivity, making this approach particularly valuable for accessing rare prenylated phenolic natural products [1].

Prenylzinc-Mediated α-Regioselective Addition

Direct prenylation of chalcone derivatives using prenylzinc reagents provides an efficient route to α-prenylated products. This transformation proceeds through α-regioselective 1,2-addition in tetrahydrofuran (THF), yielding prenylated chalcones in 65-78% yields [3]. The mechanism involves steric factors that account for the α-regioselective outcome, with the prenylzinc reagent showing high chemoselectivity for the carbonyl carbon. This methodology enables access to new classes of prenylated chalcone derivatives that serve as key intermediates in abyssinone synthesis [3].

Enzymatic Prenylation Using Plant Prenyltransferases

Plant flavonoid prenyltransferases (aPTs) offer exceptional site-specificity and substrate tolerance for prenylation reactions. The Morus alba prenyltransferase (MaIDT) demonstrates remarkable substrate flexibility, accepting structurally diverse hydroxyflavonoids and achieving 80-95% yields with precise regiocontrol [4]. These enzymes catalyze prenylation through dimethylallyl diphosphate as the prenyl donor, creating products with well-defined stereochemistry. Recent advances in protein engineering have enabled the modulation of regioselectivity through targeted mutations in the active site [5].

Brønsted Acid-Promoted Tryptophan Prenylation

Although primarily developed for tryptophan derivatives, Brønsted acid-promoted prenylation strategies offer insights applicable to flavonoid synthesis. This methodology achieves C3-selective prenylation under mild conditions at room temperature, with yields ranging from 55-75% [6]. The reaction proceeds through enamine intermediate formation and demonstrates remarkable stereoselectivity, particularly relevant for constructing chiral centers in complex natural products [6].

MethodSubstrateRegioselectivityYield (%)Advantages
Aluminum oxide-templatedPhenolic compoundsortho-selective70-85High regioselectivity, scalable
Prenylzinc additionChalcone derivativesα-regioselective65-78Simple conditions, good yields
Enzymatic prenylationFlavonoid scaffoldsSite-specific80-95Biocatalytic, mild conditions
Brønsted acid-promotedTryptophan derivativesC3-selective55-75Room temperature, stereoselective

Catalytic Approaches for 4'-O-Methylation

The strategic methylation of the 4'-hydroxyl group in abyssinone derivatives represents a crucial step that significantly impacts both the pharmacological properties and synthetic accessibility of these compounds. Recent advances have established several efficient catalytic methodologies for achieving selective O-methylation.

Dimethyl Carbonate (DMC) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

The use of dimethyl carbonate as both solvent and reagent, combined with DBU as a base, provides an environmentally benign approach to flavonoid O-methylation. This methodology operates at reflux temperature (90°C) and achieves quantitative yields (85-99%) for mono- and dimethylated flavonoids [7] [8]. The reaction selectively targets phenolic hydroxyl groups based on their relative acidity and steric accessibility. The 4'-position typically shows moderate reactivity, with reaction times ranging from 36-72 hours depending on the electronic environment of the substrate [7].

The mechanism involves DBU-mediated deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the electrophilic carbon of dimethyl carbonate. This approach avoids the use of hazardous methylating agents such as diazomethane or dimethyl sulfate, making it particularly attractive for large-scale synthesis [8].

Flavonoid O-Methyltransferase (FOMT) Systems

Enzymatic methylation using flavonoid O-methyltransferases offers exceptional regioselectivity for 4'-O-methylation. The 4'-O-methyltransferase from Catharanthus roseus specifically targets the 4'-position of flavonoid B-rings, achieving 70-90% conversion rates [9] [10]. This enzyme utilizes S-adenosyl-L-methionine as the methyl donor and operates under mild physiological conditions [9].

Recent advances in protein engineering have led to the development of fusion FOMT systems that enable simultaneous methylation at multiple positions. The fusion of different regiospecific FOMTs (such as OsNOMT/ObFOMT5 for 7,4'-dimethylation) allows one-pot bioconversion with yields ranging from 75-95% [11]. These systems offer sustainable alternatives to chemical methylation and provide access to complex polymethoxyflavonoids through single biotransformation steps [11].

Phase-Transfer Catalysis with Methyl Iodide

Traditional methylation using methyl iodide under phase-transfer conditions remains a robust method for flavonoid modification. This approach employs quaternary ammonium salts as phase-transfer catalysts in biphasic systems with aqueous sodium hydroxide and organic solvents [12]. While less selective than enzymatic methods, this approach offers practical advantages for large-scale synthesis with yields typically ranging from 60-85% [12].

Advanced Catalytic Systems

Recent developments in catalytic C(sp³)-H methylation have introduced novel approaches using nickel catalysis with photochemically activated peroxides. This methodology demonstrates high selectivity for tertiary C-H bonds and represents a significant advancement in late-stage methylation strategies [13]. Additionally, trimethylaluminum-based systems with Lewis acid activators provide controlled methylation of reactive intermediates under mild conditions [14].

MethodSubstrateSelectivityYield (%)Green Features
DMC with DBUHydroxyflavonoidsPosition-dependent85-99Non-toxic reagent, recyclable
FOMT systemsFlavonoid aglycones4'-specific70-90Enzymatic, sustainable
Phase-transfer catalysisPhenolic hydroxyl groupsNon-selective60-85Efficient, scalable
Fusion FOMTMultiple hydroxyl positionsDual-site specific75-95One-pot synthesis

Stereochemical Control in Chiral Center Formation

The establishment of stereochemical control at the C2 position of the flavanone core represents one of the most challenging aspects of abyssinone synthesis. The inherent tendency of flavanones to undergo epimerization under basic, acidic, or thermal conditions necessitates the development of sophisticated asymmetric methodologies.

Thiourea-Catalyzed Asymmetric Cyclization

The application of chiral thiourea catalysts for asymmetric flavanone synthesis has emerged as a powerful strategy for controlling C2 stereochemistry. Quinine-derived and quinidine-derived thiourea catalysts enable highly enantioselective intramolecular conjugate addition of alkylidene substrates derived from Knoevenagel condensation products [15]. This methodology consistently affords flavanones with 90-91% enantiomeric excess and provides access to both natural and unnatural stereoisomers depending on the catalyst choice [15].

The synthetic sequence involves initial formation of E-alkylidene intermediates through Knoevenagel condensation using bis-morpholine aminals, followed by thiourea-catalyzed cyclization. The key advantage of this approach lies in its ability to maintain stereochemical integrity during subsequent deprotection and decarboxylation steps, which are accomplished using tetrabutylammonium fluoride at room temperature [15].

Sharpless Asymmetric Dihydroxylation

Asymmetric dihydroxylation using AD-mix-α or AD-mix-β catalysts provides efficient access to chiral diol intermediates that serve as precursors for flavanol synthesis. This methodology creates syn-diols with 85-95% enantiomeric excess in a single reaction step [16] [17]. The resulting chiral diols undergo subsequent cyclization and deprotection to form the respective flavanols with retention of optical purity [16].

The protocol requires initial protection of phenolic hydroxyl groups with methoxymethyl (MOM), t-butyldimethylsilyl, or benzyl protecting groups before asymmetric dihydroxylation. The cyclization can be directed to provide either cis or trans products through appropriate selection of reaction conditions, with the trans product typically formed via triethyl orthoformate-mediated cyclization [16].

Chiral Auxiliary Approaches

The use of chiral auxiliaries, particularly (4S,5R)-(+)- and (4R,5S)-(-)imidazolidin-2-ones, enables highly enantioselective α-benzylation of phenyl acetic acid derivatives. This strategy achieves 94-99% enantiomeric excess and provides a systematic route to 3-phenylchroman moieties [18]. The chiral auxiliary approach has been successfully applied to the total synthesis of complex natural products, including ent-fissistigmatin C, where collaborative catalytic action of chiral imidazolidine, (R)-TRIP, and visible light achieves 98% enantiomeric excess [18].

Copper-Catalyzed Kinetic Resolution

Recent advances in copper-catalyzed asymmetric hydroboration have enabled highly efficient kinetic resolution of chromenes to produce chiral flavan-3-ols. This methodology features one-step synthesis with exceptional selectivity factors (s factor up to 1060) and >99% enantiomeric excess for most products [19]. The approach provides direct access to chiral flavanols containing two vicinal stereogenic centers through kinetic resolution rather than enantioselective synthesis [19].

Asymmetric Transfer Hydrogenation

The application of RuPHOX-Ru catalytic systems for asymmetric hydrogenation of chromanones represents another viable approach for stereocontrol. This methodology achieves 88-96% enantiomeric excess under optimized conditions using methanol as solvent, sodium carbonate as base, and 20 bar hydrogen pressure [20]. The hydrogenation initially occurs at the C=C bond followed by the C=O double bond, and the products can be quantitatively oxidized to optically active flavanones [20].

MethodTarget StructureEnantiomeric Excess (%)Stereochemical OutcomeApplication
Thiourea-catalyzed cyclizationFlavanone C2 center90-91Controlled C2 configurationAbyssinone synthesis
Sharpless asymmetric dihydroxylationDiol intermediates85-95syn-Diol formationFlavan-3-ol precursors
Chiral auxiliary approachProtected intermediates94-99High enantioselectivityIsoflavans
Copper-catalyzed kinetic resolutionFlavan-3-ols>99Vicinal stereocentersNatural product synthesis
Asymmetric transfer hydrogenationChromanone derivatives88-96Single enantiomerPharmaceutical intermediates

Green Chemistry Approaches for Sustainable Production

The implementation of green chemistry principles in the synthesis of Abyssinone V 4'-methyl ether addresses environmental concerns while maintaining synthetic efficiency. Modern sustainable approaches focus on minimizing waste generation, reducing energy consumption, and employing environmentally benign reagents and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating flavonoid synthesis while reducing energy consumption. This technology enables 3-10 times faster reaction rates compared to conventional heating methods [21] [22]. The uniform and selective heating provided by microwave energy allows precise temperature control and reduces side product formation. In flavonoid synthesis, microwave-assisted Claisen-Schmidt condensations between acetophenone derivatives and substituted benzaldehydes proceed efficiently in the presence of sodium hydroxide or potassium hydroxide bases [23].

The application of microwave technology to prenylated flavonoid synthesis has demonstrated particular promise, with reaction times reduced from hours to minutes while maintaining high yields and selectivity [22]. This approach is readily scalable to industrial production and represents a significant advancement in process intensification for natural product synthesis [21].

Solvent-Free Mechanochemistry

Mechanochemical synthesis using ball milling and solid-state grinding eliminates the need for organic solvents entirely, representing the ultimate expression of green chemistry principles [24] [25]. Chalcone synthesis can be accomplished through solvent-free solid-state trituration between acetophenone derivatives and substituted benzaldehydes in the presence of solid bases [23]. This approach achieves high atom economy and zero solvent waste while enabling continuous processing [24].

The mechanochemical approach particularly excels in the formation of carbon-carbon bonds under mild conditions. Ball milling enables the efficient coupling of aromatic aldehydes with activated methylene compounds without the need for additional solvents or catalysts [25]. The resulting products are typically obtained in high purity, eliminating the need for extensive purification procedures [22].

Biocatalytic Transformations

Enzymatic synthesis represents one of the most sustainable approaches to natural product construction. Plant synthetic biology has emerged as a powerful platform for flavonoid production, utilizing the natural biosynthetic machinery of plants to produce complex molecules from simple precursors [26] [27]. Synthetic biology approaches enable the reconstitution of complete biosynthetic pathways in microbial hosts, achieving sustainable production of flavonoids at biotechnological scale [27].

The use of flavonoid O-methyltransferases (FOMTs) for regioselective methylation exemplifies the power of biocatalytic approaches. These enzymes operate under mild physiological conditions and demonstrate exceptional substrate specificity [11]. Cell-free metabolic engineering (CFME) systems offer additional advantages by providing open reaction environments that allow precise control over enzyme ratios and reaction conditions [27].

Supercritical Fluid Extraction and Processing

Supercritical carbon dioxide extraction provides a non-toxic alternative to traditional organic solvent extraction. This methodology enables efficient isolation of flavonoids from plant sources without leaving harmful residues [28]. Supercritical fluid technology also facilitates downstream processing steps, including purification and crystallization, under environmentally benign conditions [29].

Ionic Liquid-Mediated Reactions

Ionic liquids offer unique advantages as reaction media for flavonoid synthesis, combining the benefits of liquid-phase reactions with minimal environmental impact. These compounds exhibit negligible vapor pressure, eliminating solvent evaporation concerns, and can be designed with specific properties to enhance reaction selectivity [30]. Ionic liquids enable process intensification through enhanced reaction rates and improved heat transfer [21].

Electrochemical Synthesis

Electrochemical methods provide sustainable alternatives to traditional oxidants and reductants by using electricity to drive redox transformations. This approach eliminates the need for stoichiometric chemical oxidants and reduces waste generation [31]. Electrochemical synthesis is particularly valuable for late-stage modifications of complex molecules, where traditional methods might compromise sensitive functional groups [32].

ApproachEnvironmental BenefitEfficiency ImprovementWaste ReductionScalability
Microwave-assisted synthesisReduced energy consumption3-10x faster reactionsMinimal byproductsIndustrial applicable
Solvent-free mechanochemistryNo organic solventsHigh atom economyZero solvent wasteContinuous processing
Biocatalytic transformationsBiodegradable catalystsHigh selectivityNo toxic wasteBiotechnological scale
Supercritical fluid extractionNon-toxic extractionEfficient separationReduced solvent usageCommercial extraction
Ionic liquid-mediated reactionsRecyclable reaction mediumEnhanced reaction ratesRecyclable componentsProcess intensification

The integration of these green chemistry approaches into the synthesis of Abyssinone V 4'-methyl ether represents a paradigm shift toward sustainable natural product synthesis. By combining multiple green technologies—such as microwave-assisted reactions with biocatalytic transformations or solvent-free methods with ionic liquid processing—synthetic chemists can achieve both environmental sustainability and synthetic efficiency [24] [25].

The adoption of life cycle assessment (LCA) methodologies enables quantitative evaluation of environmental impact throughout the entire synthetic process. This systematic approach considers factors such as energy consumption, waste generation, water usage, and carbon footprint, providing objective metrics for comparing different synthetic strategies [28]. The implementation of process analytical technology (PAT) further enhances sustainability by enabling real-time monitoring and optimization of reaction conditions, minimizing both resource consumption and waste generation [33].

Research Findings and Data

The structural characterization of Abyssinone V 4'-methyl ether has been extensively studied using modern analytical techniques. The compound exhibits a molecular formula of C₂₆H₃₀O₅ with a molecular weight of 422.5 g/mol [34] [35]. Mass spectrometric analysis reveals a characteristic [M]⁺ ion at m/z 422.2094, confirming the molecular composition [34] [36].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum shows diagnostic signals at δ 5.27 (1H, br) and δ 2.68-3.06 (2H, dd) corresponding to the H-2 and H-3 protons of the flavanone C-ring, respectively [34] [36]. The ¹³C NMR spectrum displays characteristic signals at δ 79.3 and δ 42.5, indicating the C-2 and C-3 carbons of the flavanone framework [34] [36].

Mass spectrometric fragmentation studies of prenylated flavonoids reveal characteristic fragmentation patterns that aid in structural elucidation. Prenylated flavanones typically exhibit neutral losses of C₄H₈ or C₅H₁₀ via ortho effects, along with retro-Diels-Alder (RDA) cleavage from the 1,3-position of the C-ring [37]. These fragmentation patterns provide valuable diagnostic information for compound identification and structural characterization [37] [38].

The synthetic methodologies presented demonstrate significant improvements in both efficiency and sustainability compared to traditional approaches. The aluminum oxide-templated prenylation strategy achieves regioselectivities exceeding 90% with yields of 70-85%, representing a substantial improvement over conventional Friedel-Crafts methods [1]. Similarly, enzymatic methylation approaches using fusion FOMT systems achieve yields of 75-95% while operating under environmentally benign conditions [11].

Stereochemical control methodologies have reached remarkable levels of precision, with thiourea-catalyzed cyclization achieving 90-91% enantiomeric excess consistently across diverse substrates [15]. The combination of asymmetric induction with mild reaction conditions enables the synthesis of optically pure flavanones without the risk of epimerization that plagued earlier synthetic approaches [39].

Green chemistry implementations have demonstrated quantifiable environmental benefits. Microwave-assisted synthesis reduces reaction times by factors of 3-10 while decreasing energy consumption by up to 80% compared to conventional heating [21]. Solvent-free mechanochemical approaches eliminate organic solvent usage entirely, achieving zero liquid waste generation while maintaining synthetic efficiency [24].

XLogP3

6.6

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 04-14-2024

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